(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through a tightly bound chelation-controlled transition state during the ring closure reaction . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the precursor synthesis conditions to achieve a stable yield. Adjusting the sequence of synthetic steps can enhance the overall efficiency and yield of the desired product . The use of advanced techniques such as radiolabeling can also be employed for specific applications, such as imaging .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to achieve high selectivity and yield.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound is used in the study of protein stability and folding pathways.
Medicine: It is explored for its potential in drug development, particularly in designing peptide-based therapeutics with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride involves its incorporation into peptides and proteins, where it influences the overall stability and conformation of the target molecules. The fluorine atom’s electronegativity and steric effects play a crucial role in stabilizing specific conformations, thereby enhancing the biological activity and stability of the resulting compounds .
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry at the 4-position significantly influences physicochemical and biological properties. Key isomers include:
Key Findings :
Substituent Variants
Substitution at the 4-position with bulkier groups modifies lipophilicity and target interactions:
Key Findings :
Functional Group Derivatives
Modifications to the carboxylic acid group alter reactivity and bioavailability:
Biological Activity
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a chiral fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position, which influences its biological properties.
- Molecular Formula : CHFNO
- CAS Number : 1001354-51-3
The biological activity of this compound is primarily attributed to its incorporation into peptides and proteins. The presence of the fluorine atom enhances the compound's metabolic stability and alters its electronic characteristics, which can influence protein folding and stability.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication processes, making it a candidate for antiviral drug development.
- Neuroprotective Effects : Its structural similarity to neurotransmitters allows interaction with neural receptors, potentially offering neuroprotective benefits.
- Anticancer Activity : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits viral replication processes | |
| Neuroprotective | Interacts with neural receptors; potential protective effects on neurons | |
| Anticancer | Inhibits cancer cell proliferation in vitro | |
| Protein Stability | Influences protein folding pathways |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The IC values ranged from 10 µM to 30 µM across different cell lines, suggesting its potential as a therapeutic agent in oncology.
Synthesis and Applications
The synthesis of this compound can be achieved through several methods, highlighting its accessibility for research and development purposes. It serves as a chiral building block in organic synthesis and is explored for its applications in drug development, particularly in designing peptide-based therapeutics with enhanced stability and bioavailability.
Comparison with Similar Compounds
A comparison with similar compounds reveals that this compound possesses unique electronic and steric properties due to the fluorine atom. This uniqueness enhances its stability and specificity in biological interactions compared to analogs such as (2R,4R)-4-hydroxyproline.
Table 2: Comparison with Analogous Compounds
| Compound | Key Features |
|---|---|
| This compound | Fluorinated derivative; high stability |
| (2R,4R)-4-Hydroxyproline | Hydroxyl group; less metabolic stability |
| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | Different stereochemistry; varied activity |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound is synthesized via chiral precursors like di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate. Hydrolysis under acidic conditions (e.g., HCl) yields the hydrochloride salt, enhancing solubility . Stereochemical integrity is maintained by controlling temperature (<40°C) and solvent polarity (acetonitrile or dichloromethane). Chiral HPLC or X-ray crystallography (e.g., orthogonal crystal system, P2₁2₁2₁ space group) validates enantiomeric purity .
Q. How does the hydrochloride form impact solubility and stability in biological assays?
- Methodological Answer : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) by forming ionic interactions with water. Stability is assessed via pH-dependent degradation studies (e.g., 24-hour incubation in PBS at 37°C). LC-MS monitors decomposition products, with >90% stability reported at pH 7.4 .
Q. What analytical techniques are essential for characterizing this compound’s stereochemistry and purity?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using a Chirobiotic T column (mobile phase: methanol/water with 0.1% formic acid) .
- X-ray crystallography : Confirms absolute configuration via Flack parameter analysis (e.g., C-2 and C-4 S-configuration) .
- NMR : NMR distinguishes fluorine environments; - HSQC validates pyrrolidine ring conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated pyrrolidine derivatives?
- Methodological Answer : Discrepancies arise from substituent positioning (e.g., 4-fluoro vs. 4-chloro) or stereochemistry. Systematic SAR studies compare:
- Enzyme inhibition : IC values against proteases (e.g., DPP-4) using fluorogenic substrates .
- Cellular uptake : Radiolabeled analogs track biodistribution via PET imaging .
- Data normalization : Activity is normalized to lipophilicity (logP) and hydrogen-bonding capacity (calculated via ChemAxon) .
Q. What strategies optimize enantiomeric purity during large-scale synthesis for in vivo studies?
- Methodological Answer :
- Asymmetric catalysis : Use of (R)-BINAP ligands in palladium-catalyzed fluorination ensures >98% ee .
- Crystallization-induced diastereomer resolution : Diastereomeric salts (e.g., with L-tartaric acid) are recrystallized from ethanol/water .
- In-line PAT : Process analytical technology (e.g., FTIR) monitors reaction progress to minimize racemization .
Q. How do computational models predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina simulates binding to protease active sites (PDB: 4A5S). Fluorine’s electronegativity enhances hydrogen-bonding with catalytic residues (e.g., His740) .
- MD simulations : GROMACS evaluates conformational stability in lipid bilayers (POPC model) to predict membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
